2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiadiazole ring substituted with a sulfanyl group and a pentanamide moiety.
Preparation Methods
The synthesis of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound can be confirmed using techniques such as IR and 1H NMR spectroscopy .
Chemical Reactions Analysis
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and thiadiazole groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide can be compared with other similar compounds, such as 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid and 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester . These compounds share the thiadiazole ring and sulfanyl group but differ in their substituents and overall structure. The uniqueness of this compound lies in its pentanamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3OS3 |
---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-4(5(8)11)13-7-10-9-6(12)14-7/h4H,2-3H2,1H3,(H2,8,11)(H,9,12) |
InChI Key |
TXNOJQYJKVIOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)SC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.